molecular formula C11H19N3O B2523183 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1245528-28-2

3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2523183
CAS No.: 1245528-28-2
M. Wt: 209.293
InChI Key: MFLJZBDCKNCFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 1245531-10-5) is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This specialist compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry as a bioisostere for esters and amides, offering enhanced metabolic stability . This core structure is investigated for its potential across multiple therapeutic areas. Research indicates that similar 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities, including potent antibacterial effects against strains like E. coli and Bacillus subtilis , as well as significant antioxidant properties in radical scavenging assays . Furthermore, the structural motif is explored in neuroscience, with some compounds showing promise as acetylcholinesterase (AChE) inhibitors and monoamine oxidase-B (MAO-B) inhibitors for anti-Alzheimer's disease research . The integration of the piperidine ring, a common feature in bioactive molecules, further supports its potential application in central nervous system (CNS) drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-butyl-5-piperidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-3-6-10-13-11(15-14-10)9-5-4-7-12-8-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLJZBDCKNCFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted hydrazine with a piperidinyl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted oxadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole exhibits promising pharmacological properties. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, leading to potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, indicating its potential for treating infections.
  • Anticancer Properties : Investigations into the effects of this compound on various cancer cell lines have shown potential cytotoxic effects. For instance, derivatives of 1,2,4-oxadiazoles have been identified as potent anticancer agents, with some exhibiting significant activity against human colon adenocarcinoma and other cancer types .

Biological Research

Mechanism of Action
The mechanism by which 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole operates involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and engage in pi-stacking interactions with active sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects depending on the specific context of use.

Materials Science

Development of New Materials
The compound is also being studied for its potential use in developing new materials with unique electronic and optical properties. The incorporation of oxadiazole derivatives into polymer matrices has been explored for applications in organic electronics and photonics due to their favorable electronic characteristics.

Case Studies

Several studies have documented the efficacy of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives:

  • Synthesis and Cytotoxic Activity : A study reported the synthesis of various oxadiazole derivatives and their evaluation for cytotoxicity against different cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
  • Anticancer Mechanisms : Research has shown that certain oxadiazole derivatives induce apoptosis in cancer cells through caspase activation. This suggests that modifications to the oxadiazole structure can enhance its anticancer activity significantly .
  • Material Properties : Studies investigating the electronic properties of oxadiazole-containing polymers have revealed enhanced conductivity and stability compared to traditional materials used in organic electronics.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties are exploited in the design of organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

Alkyl Chain Modifications :

  • 3-Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 146471-52-5): The methyl group at position 3 reduces steric bulk compared to the butyl chain, leading to lower logP (1.589) and a boiling point of 343.4°C . Potential for reduced hydrophobic interactions in binding pockets compared to the butyl analog.
  • 3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole :
    • The isopropyl group balances lipophilicity and steric hindrance, offering intermediate properties between methyl and butyl derivatives .
    • Used in pharmacological studies as a rigid analog to probe receptor binding .

Heterocyclic Modifications :

  • 5-(Pyridazin-3-yl)-1,2,4-oxadiazoles: Compounds like 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) exhibit distinct electronic profiles due to the pyridazine ring, enhancing dipole interactions and solubility .

Physicochemical and Pharmacokinetic Properties

Property 3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole 3-Methyl Analog 3-Isopropyl Analog
Molecular Weight ~265.3 g/mol (estimated) 179.2 g/mol ~223.3 g/mol
logP ~2.8 (predicted) 1.589 ~2.2
Boiling Point >350°C (estimated) 343.4°C ~330°C
Solubility Low (lipophilic substituents) Moderate Low-Moderate

The butyl chain increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The piperidine group (pKa ~10.6) could improve solubility in acidic environments via protonation .

Biological Activity

3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a butyl group and a piperidinyl group. Its chemical structure can be represented as follows:

PropertyValue
IUPAC Name 3-butyl-5-piperidin-3-yl-1,2,4-oxadiazole
Molecular Formula C₁₁H₁₉N₃O
CAS Number 1245528-28-2

The biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 2.76 to 9.27 µM against specific tumor cell lines such as ovarian and renal cancers .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The oxadiazole moiety is linked to a range of bioactivities including antiviral and anti-inflammatory effects .

Biological Activity Studies

Several studies have investigated the biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives:

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of oxadiazole derivatives, including the compound . The findings are summarized in the following table:

CompoundCell LineIC50 (µM)
3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazoleHuman Ovarian Adenocarcinoma (OVXF 899)2.76
Human Renal Cancer (RXF 486)1.14
Human Colon Adenocarcinoma (CXF HT-29)9.27

This study highlights the compound's potential as a lead structure in developing new anticancer agents.

Antimicrobial Activity

Another research effort evaluated the antibacterial properties of various oxadiazole derivatives against common bacterial strains. The results indicated that compounds with the oxadiazole framework exhibited promising activity compared to standard antibiotics.

Comparative Analysis

When compared to similar compounds such as 3-butyl-5-(piperidin-3-yl)-1,2,4-triazole and thiadiazole derivatives, the oxadiazole variant showed unique electronic properties that enhance its biological activity:

Compound TypeNotable Activity
Oxadiazoles Broad-spectrum antimicrobial and anticancer activities
Triazoles Primarily antifungal activity
Thiadiazoles Limited anticancer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole and its derivatives?

  • Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles or other precursors. For example, nitrile oxides generated in situ from benzohydroximinoyl chloride and triethylamine react with carbonitriles to form oxadiazole cores . Another approach uses amidoxime-aldehyde reactions , where amidoximes are condensed with aldehydes under basic conditions to yield 1,2,4-oxadiazoles, followed by functionalization of the piperidine moiety . Optimization of reaction conditions (e.g., pH, temperature) is critical to achieve moderate-to-good yields (45–70%) .

Q. How is the structural characterization of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole performed?

  • Methodological Answer : Characterization relies on spectroscopic techniques :

  • 1H-NMR to confirm substituent integration and tautomeric equilibria (e.g., thiol-thione tautomerism in related oxadiazoles) .
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Elemental analysis to verify purity and molecular composition .
  • Mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What strategies are employed to enhance the biological activity of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole derivatives?

  • Methodological Answer : Key strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., bromine, chloromethyl) enhances anticancer activity by increasing electrophilicity and target binding . For instance, bromophenyl derivatives show improved antimicrobial activity compared to unsubstituted analogs .
  • Bioisosterism : Replacing the oxadiazole ring with 1,3,4-oxadiazole or triazole moieties improves metabolic stability while retaining activity .
  • Hybrid heterocycles : Coupling oxadiazoles with pyridine or chromene scaffolds broadens biological efficacy (e.g., anti-Alzheimer’s activity via GSK-3β inhibition) .

Q. How can computational chemistry tools like Multiwfn aid in the design of novel 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Multiwfn enables:

  • Electrostatic potential mapping to predict reactive sites for electrophilic substitution .
  • Orbital composition analysis to assess electron distribution in the oxadiazole ring, guiding substituent placement for improved binding .
  • Topological analysis of electron density (e.g., bond critical points) to evaluate ring stability and intermolecular interactions .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar oxadiazoles?

  • Methodological Answer : To address discrepancies:

  • Comparative SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test against standardized assays (e.g., MTT for cytotoxicity) .
  • Target-specific profiling : Use kinase or receptor-binding assays to differentiate mechanisms (e.g., GSK-3β vs. COX-2 inhibition) .
  • Metabolic stability assays : Compare half-lives in microsomal models to isolate pharmacokinetic effects from intrinsic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.